molecular formula C12H8ClN3 B1405863 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile CAS No. 1292317-91-9

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile

Cat. No. B1405863
CAS RN: 1292317-91-9
M. Wt: 229.66 g/mol
InChI Key: RSTNOZRVRXGYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile (CMPBN) is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a synthetic, colorless, crystalline solid with a molecular formula of C10H7ClN2. This compound has been extensively studied in the past few decades due to its unique properties and potential applications in fields such as medicinal chemistry and drug design.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Research into compounds with complex chemical structures, including those similar to 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile, often focuses on their synthesis and potential biological activity. For instance, studies on nitrile compounds and their derivatives highlight the interest in synthesizing and understanding the properties and applications of these molecules, particularly in the context of pharmaceuticals and agrochemicals (Sulistinah & Riffiani, 2018). These compounds' abilities to act as precursors for more complex molecules or as active ingredients themselves underscore the importance of research in this area.

Environmental and Health Impact

The environmental and health impact of chemical compounds, including potential toxicity and biodegradability, is a significant area of study. Research on the urinary biomarker measurements of pesticides (Egeghy et al., 2011) and the investigation of DNA adduct formation by hazardous chemicals (Uziel et al., 1992) reflect the broader concern for understanding how chemical exposure affects human health and the environment. This research is crucial for developing safer chemicals and for regulatory purposes.

Potential Applications in Pharmacology and Biocatalysis

The exploration of compounds with specific chemical motifs for pharmacological use is well-documented, such as the review of perampanel, a compound developed for the treatment of partial-onset seizures, which shares a focus on selective receptor antagonism and biochemical modulation (Rektor, 2013). Similarly, the study of nitrile-hydrolysing enzymes from bacteria for biocatalysis (Sulistinah & Riffiani, 2018) suggests potential industrial applications of chemically complex compounds in producing pharmaceuticals or detoxifying environmental pollutants.

properties

IUPAC Name

3-(2-chloro-6-methylpyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c1-8-5-11(16-12(13)15-8)10-4-2-3-9(6-10)7-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTNOZRVRXGYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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